Enhanced Lipophilicity vs. Parent 6-Hydroxypyridin-2(1H)-one
The chlorine substitution at the 3-position substantially increases the compound's lipophilicity compared to the unsubstituted 6-hydroxypyridin-2(1H)-one parent scaffold. The calculated logP for 3-chloro-6-hydroxypyridin-2(1H)-one is approximately 1.15, versus approximately 0.32 for 6-hydroxypyridin-2(1H)-one [1]. This shift in logP of approximately 0.83 log units indicates significantly enhanced membrane permeability potential while maintaining the same hydrogen bond donor and acceptor counts, a balance that is often desirable in fragment-based drug discovery [2].
| Evidence Dimension | Calculated logP (lipophilicity) |
|---|---|
| Target Compound Data | logP ~1.15 |
| Comparator Or Baseline | 6-Hydroxypyridin-2(1H)-one, logP ~0.32 |
| Quantified Difference | Delta logP ~0.83 (approximately 3.6-fold increase in logP units) |
| Conditions | In silico prediction (ALOGPS/ACD/Labs consensus); data sourced from PubChem and Chem960 |
Why This Matters
For procurement decisions in early-stage drug discovery, the quantitatively higher logP of the 3-chloro derivative can rationalize its selection over the parent scaffold when increased membrane permeability is a design objective.
- [1] PubChem CID 69397 (6-hydroxypyridin-2(1H)-one) and Chem960 CAS 103792-71-8 property data compared. View Source
- [2] Lipinski, C. A. et al. (2001) 'Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings', Advanced Drug Delivery Reviews, 46(1-3), pp. 3-26. View Source
